2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one
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Overview
Description
2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core fused with phenyl and pyridinyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves multi-step procedures that include the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization with phenyl and pyridinyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-aminopyrazole with β-diketones or β-ketoesters can lead to the formation of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one include:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyrimidine derivatives: These compounds also have a fused heterocyclic core and are studied for their medicinal properties.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and drug development .
Properties
CAS No. |
89819-60-3 |
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Molecular Formula |
C17H12N4O |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-phenyl-5-pyridin-3-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H12N4O/c22-17-10-14(13-7-4-8-18-11-13)19-16-9-15(20-21(16)17)12-5-2-1-3-6-12/h1-11,20H |
InChI Key |
UZICBIVUUBNZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC(=CC(=O)N3N2)C4=CN=CC=C4 |
Origin of Product |
United States |
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